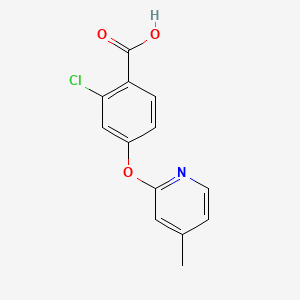
2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid is an organic compound with the molecular formula C13H10ClNO3 It is a derivative of benzoic acid, featuring a chloro group and a pyridinyl ether substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzoic acid and 4-methyl-2-hydroxypyridine.
Esterification: The hydroxyl group of 4-methyl-2-hydroxypyridine is first protected, often using a silyl or benzyl group.
Nucleophilic Substitution: The protected pyridine derivative is then reacted with 2-chlorobenzoic acid under basic conditions, typically using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Deprotection: The protecting group is removed to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Esterification and Amidation: The carboxylic acid group can form esters or amides when reacted with alcohols or amines, respectively.
Common Reagents and Conditions
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Catalysts: Palladium catalysts for coupling reactions.
Major Products
Substituted Derivatives: Products where the chloro group is replaced by other functional groups.
Esters and Amides: Formed from reactions with alcohols and amines.
Scientific Research Applications
Chemistry
In chemistry, 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of ligands for coordination chemistry and as an intermediate in organic synthesis.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmacophore. Its structure allows for the exploration of interactions with various biological targets, making it a candidate for drug development studies.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chloro and pyridinyl ether groups can enhance binding affinity and specificity to molecular targets, influencing pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-((4-methylphenyl)oxy)benzoic Acid: Similar structure but with a phenyl group instead of a pyridinyl group.
4-Chloro-2-((4-methylpyridin-2-yl)oxy)benzoic Acid: Isomer with different positions of the chloro and pyridinyl ether groups.
Uniqueness
2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid is unique due to the presence of both a chloro group and a pyridinyl ether group, which confer distinct chemical reactivity and biological activity. This combination is less common in similar compounds, making it a valuable molecule for diverse research applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C13H10ClNO3 |
|---|---|
Molecular Weight |
263.67 g/mol |
IUPAC Name |
2-chloro-4-(4-methylpyridin-2-yl)oxybenzoic acid |
InChI |
InChI=1S/C13H10ClNO3/c1-8-4-5-15-12(6-8)18-9-2-3-10(13(16)17)11(14)7-9/h2-7H,1H3,(H,16,17) |
InChI Key |
BYKCRRXLUUXTQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)OC2=CC(=C(C=C2)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


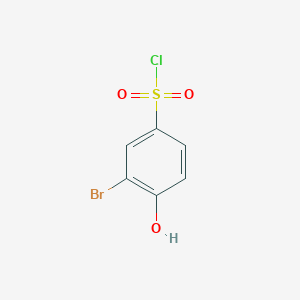
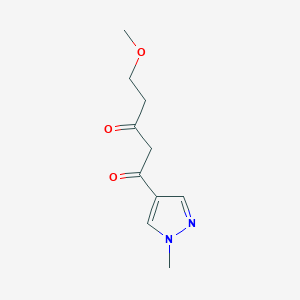


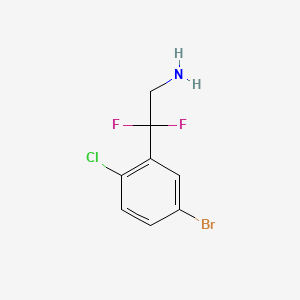
![10-(4-Bromophenyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B13579525.png)
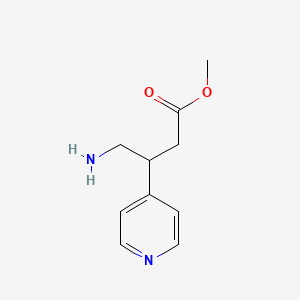
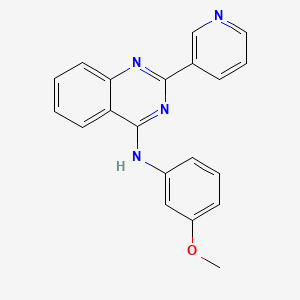

![2-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorobutanoicacid](/img/structure/B13579552.png)

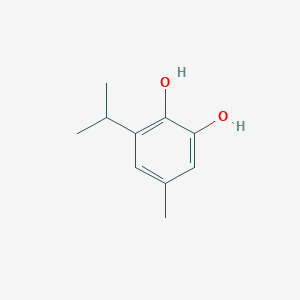
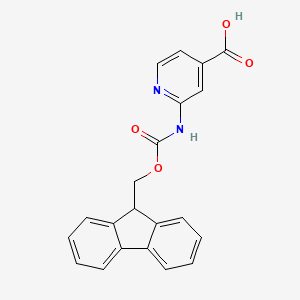
![[4-(Difluoromethyl)-3-fluorophenyl]methanesulfonylchloride](/img/structure/B13579575.png)
